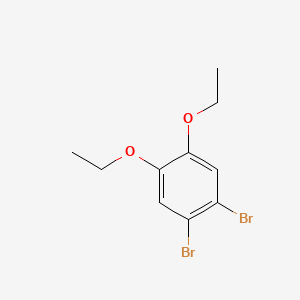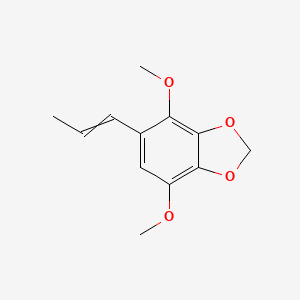
Benzene, 1,2-dibromo-4,5-diethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2-dibromo-4,5-diethoxy-: is an organic compound with the molecular formula C10H12Br2O2 It is a derivative of benzene, where two bromine atoms and two ethoxy groups are substituted at the 1,2 and 4,5 positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-dibromo-4,5-diethoxy- typically involves the bromination of 1,2-diethoxybenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature and ensuring the absence of moisture to prevent side reactions.
Industrial Production Methods: Industrial production of Benzene, 1,2-dibromo-4,5-diethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, 1,2-dibromo-4,5-diethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding dihydro derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include the dihydro derivative of the compound.
Aplicaciones Científicas De Investigación
Benzene, 1,2-dibromo-4,5-diethoxy- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1,2-dibromo-4,5-diethoxy- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, allowing the compound to react with nucleophiles. The ethoxy groups influence the reactivity and stability of the compound, making it suitable for various applications.
Comparación Con Compuestos Similares
- Benzene, 1,4-dibromo-2,5-diethoxy-
- Benzene, 1,2-dibromo-4,5-dimethoxy-
- Benzene, 1,4-dibromo-
Comparison: Benzene, 1,2-dibromo-4,5-diethoxy- is unique due to the presence of both bromine and ethoxy groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and potential applications. For instance, the ethoxy groups enhance its solubility and stability, making it more versatile in various chemical reactions and applications.
Propiedades
Número CAS |
118132-02-8 |
|---|---|
Fórmula molecular |
C10H12Br2O2 |
Peso molecular |
324.01 g/mol |
Nombre IUPAC |
1,2-dibromo-4,5-diethoxybenzene |
InChI |
InChI=1S/C10H12Br2O2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
PKWYUQFIMHXESJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1OCC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088279.png)
![Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B14088288.png)
![(2S,3S)-4-[(1S,4aS,4bS,6S,7S,10aS)-6-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(3-hydroxybenzoyl)oxy-6-methyloxan-2-yl]oxy-7-hydroxy-2,4b,8,8,10a-pentamethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-1-yl]-2-amino-3-methoxybutanoic acid](/img/structure/B14088289.png)

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088295.png)
![N6-[(6-Aminohexyl)carbamoylmethyl]-ADP](/img/structure/B14088297.png)

![ethyl 4-[3-(2-methoxyethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate](/img/structure/B14088312.png)
amino}methyl)pyridine-3-carboxylic acid](/img/structure/B14088317.png)


![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088342.png)
![5-(2-hydroxy-4,5-dimethylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14088346.png)
![1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione](/img/structure/B14088351.png)
